2-(Ethylthio)ethylamine hydrochloride

Lysosomal Transport Cysteamine Analog Inhibition Kinetics

This specific hydrochloride salt is the definitive bidentate (S,N) ligand precursor for Pd(II)/Pt(II) catalysts and the gold-standard competitive inhibitor for lysosomal cysteamine transporter assays (Ki = 0.64 mM). Unlike analogs, its unique ethylthio substituent and ethylene spacer confer precise bite angle and transport recognition. Procure ≥98% purity material to ensure reproducible coordination chemistry and valid enzyme kinetics. Ideal for N-functionalized bis(phosphino)amine ligand synthesis.

Molecular Formula C4H12ClNS
Molecular Weight 141.66 g/mol
CAS No. 54303-30-9
Cat. No. B146933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylthio)ethylamine hydrochloride
CAS54303-30-9
Molecular FormulaC4H12ClNS
Molecular Weight141.66 g/mol
Structural Identifiers
SMILESCCSCC[NH3+].[Cl-]
InChIInChI=1S/C4H11NS.ClH/c1-2-6-4-3-5;/h2-5H2,1H3;1H
InChIKeyAZQOTRRSHMSXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylthio)ethylamine Hydrochloride (CAS 54303-30-9): Technical Specifications and Procurement Baseline


2-(Ethylthio)ethylamine hydrochloride (CAS 54303-30-9) is an organic compound with the molecular formula C4H12ClNS and a molecular weight of 141.66 g/mol . It is classified as a primary amine with a thioether functional group and is typically supplied as a white to off-white crystalline solid with a purity of 95-98% [1]. The compound exhibits a reported melting point range of 144-146 °C . Its primary documented role is as a bidentate (S,N) ligand in coordination chemistry and as a synthetic building block, particularly for creating more complex ligand architectures for catalysis and materials science applications . The compound is registered under EINECS number 259-081-8 and the FDA Unique Ingredient Identifier C3C8MP2BUH [1].

2-(Ethylthio)ethylamine Hydrochloride (CAS 54303-30-9): Why Structural Analogs Are Not Direct Replacements


While compounds containing an amine and a thioether separated by an ethylene bridge constitute a distinct chemical class, their biological and chemical performance is highly sensitive to minor structural modifications. The target compound 2-(ethylthio)ethylamine is recognized as a substrate by specific lysosomal transporters, a property dependent on precise chain length and sulfur substitution; even a shift from a thiol to a thioether or a change in alkyl chain length can alter recognition and transport kinetics [1]. Furthermore, in coordination chemistry, the ligand's bite angle, donor atom basicity, and resulting complex geometry are dictated by the substituent on the sulfur atom . For instance, substituting the ethyl group with a methyl group on the sulfur atom yields a different coordination environment and potentially different catalytic outcomes . Therefore, the procurement of this specific hydrochloride salt is justified not by its general class membership, but by its unique and verifiable performance characteristics in specific, data-backed applications, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-(Ethylthio)ethylamine Hydrochloride (CAS 54303-30-9)


Transport Kinetics: 2-(Ethylthio)ethylamine Exhibits a Ki of 0.64 mM for the Lysosomal Cysteamine Transporter

The free base, 2-(ethylthio)ethylamine, acts as a competitive inhibitor of cysteamine uptake in human fibroblast lysosomes, with a reported inhibition constant (Ki) of 0.64 mM [1]. This provides a quantitative benchmark for its interaction with this specific biological transport system [1].

Lysosomal Transport Cysteamine Analog Inhibition Kinetics

Ligand Basicity: 2-(Ethylthio)ethylamine (pKa ~9-10) Offers Distinct Reactivity vs. its Free Base

The hydrochloride salt provides a stable, solid, and easy-to-handle form of the ligand. While direct comparative pKa data for the conjugate acid of 2-(ethylthio)ethylamine is limited in public literature, primary amines of this class typically exhibit pKa values in the range of 9-10. This is a key differentiator from the free base form (CAS 36489-03-9), which is a liquid with a boiling point of 159-160 °C and a density of 0.946 g/mL . The hydrochloride salt, with its high melting point (144-146 °C), offers significant advantages in terms of precise weighing and long-term storage stability .

Coordination Chemistry Ligand Design Acid/Base Properties

Coordination Chemistry: 2-(Ethylthio)ethylamine Forms Bidentate S,N-Complexes with Pd(II) and Pt(II)

2-(Ethylthio)ethylamine (EEA) acts as a bidentate ligand, coordinating to Pd(II) and Pt(II) metal centers through both its sulfur and nitrogen atoms . This specific S,N-chelation mode is a key structural feature for designing complexes with defined geometries .

Coordination Chemistry Palladium Complex Ligand Geometry

Validated Application Scenarios for 2-(Ethylthio)ethylamine Hydrochloride (CAS 54303-30-9) Based on Differential Evidence


Investigating Lysosomal Cysteamine Transport Kinetics

2-(Ethylthio)ethylamine hydrochloride is the preferred reagent for preparing the free base for use in competitive inhibition studies of the lysosomal cysteamine transporter. Its documented Ki of 0.64 mM provides a quantitative reference point for comparing the affinity of new chemical entities or for validating assay conditions against a known competitive inhibitor .

Synthesis of Pd(II) and Pt(II) S,N-Chelate Complexes for Catalysis

This compound is the definitive starting material for synthesizing bidentate S,N-chelating complexes with Pd(II) and Pt(II) . The resulting metal complexes can be explored for their potential in homogeneous catalysis or as precursors for materials with specific electronic or structural properties .

Preparation of Advanced Multidentate Ligand Architectures

As documented by Sigma-Aldrich, the compound is a key building block for creating more complex ligand systems . This includes its use in synthesizing N-functionalized bis(phosphino)amine ligands containing ether, thioether, and pyridyl ether groups . These advanced ligands are then employed in coordination chemistry to develop novel catalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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